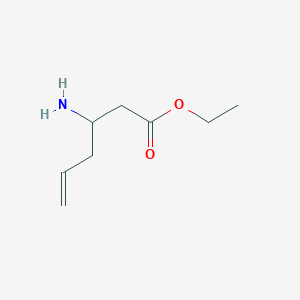

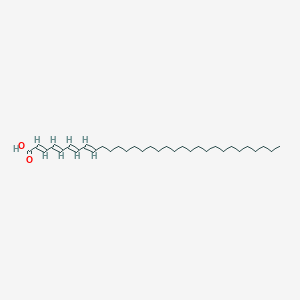

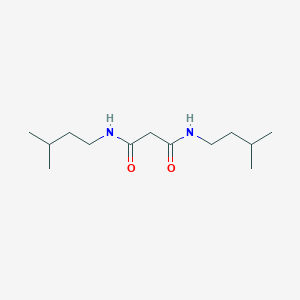

N,N'-bis(3-methylbutyl)propanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of propanediamine derivatives with various aldehydes or metal ions. For instance, the synthesis of N,N'-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine was achieved through a template reaction with 5-methylsalicylaldehyde in the presence of copper ions, leading to the formation of dinuclear and mononuclear copper(II) complexes . Another example is the synthesis of a dimeric chromium(III) complex with N,N'-bis(2-pyridylmethyl)-1,3-propanediamine, which was characterized by spectroscopic methods and X-ray crystallography .

Molecular Structure Analysis

The molecular structures of these compounds are determined using techniques such as single-crystal X-ray diffraction. For example, the structure of the chromium(III) complex mentioned above was determined to crystallize in the monoclinic space group with specific cell dimensions, and the complex was found to contain a racemic mixture of two isomers . Similarly, the copper(II) complexes formed with N,N'-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine were analyzed, revealing different coordination modes for the copper centers .

Chemical Reactions Analysis

The chemical reactions involving propanediamine derivatives often result in the formation of complexes with metal ions. The coordination properties of these ligands with d- and f-electron ions have been studied, showing that they can form stable complexes in solution, as evidenced by pH potentiometry . The reactivity of these ligands can also lead to the selective formation of optically active complexes, as seen with the reaction of N,N'-bis(2-hydroxybenzyl)-N,N'-bis(2-pyridylmethyl)-R-1,2-propanediamine with lanthanide ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of propanediamine derivatives are influenced by their ability to form complexes with metal ions. These complexes often exhibit interesting spectroscopic and electrochemical properties. For example, the copper(II) complexes of N,N'-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine were studied using cyclic voltammetry and their spectroelectrochemical properties were examined . Additionally, the luminescence properties of cationic complexes with propanediamine derivatives were investigated, showing potential applications in materials science .

Scientific Research Applications

Industrial and Environmental Chemicals

Occupational Exposure to Industrial Chemicals:

- The study by Ribeiro, Ladeira, and Viegas (2017) discusses the widespread use of Bisphenol A (BPA), an industrial chemical, highlighting the need to assess occupational exposure and its potential health effects. Although this does not directly relate to N,N'-bis(3-methylbutyl)propanediamide, it emphasizes the importance of understanding the impact of industrial chemicals on health and the environment. The authors call for increased awareness and urgency in evaluating worker exposure to such chemicals and the associated health risks (Ribeiro, Ladeira, & Viegas, 2017).

Effects of Environmental Pollutants on Male Fertility:

- The review by Lagos-Cabré and Moreno (2012) discusses the impact of environmental pollutants like BPA, 4-nonylphenol (NP), and di(2-ethylhexyl)phthalate (DEHP) on male fertility. The study examines the mechanisms, particularly focused on germ cell apoptosis, highlighting the adverse effects of these chemicals on mammalian spermatogenesis (Lagos-Cabré & Moreno, 2012).

Production and Toxicity of Chemical Compounds

Downstream Processing of Biologically Produced Diols:

- The work by Xiu and Zeng (2008) reviews methods for recovering and purifying biologically produced diols such as 1,3-propanediol and 2,3-butanediol. Although not directly related to N,N'-bis(3-methylbutyl)propanediamide, this study is relevant for understanding the separation and purification processes in industrial biotechnology, focusing on improving yield, purity, and reducing energy consumption (Xiu & Zeng, 2008).

Review of the Toxicology and Exposure of Bisphenol A Diglycidylether (BADGE):

- The paper by Poole et al. (2004) discusses the commercial use of BADGE, focusing on human exposure from canned food applications. It compares exposure data with toxicological investigations, addressing safety concerns. This review is significant for understanding the impact of specific chemical compounds used in industry and their potential risks to human health (Poole et al., 2004).

properties

IUPAC Name |

N,N'-bis(3-methylbutyl)propanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10(2)5-7-14-12(16)9-13(17)15-8-6-11(3)4/h10-11H,5-9H2,1-4H3,(H,14,16)(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTJMAHVRZXADJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)CC(=O)NCCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368483 |

Source

|

| Record name | N~1~,N~3~-Bis(3-methylbutyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-bis(3-methylbutyl)propanediamide | |

CAS RN |

126947-45-3 |

Source

|

| Record name | N~1~,N~3~-Bis(3-methylbutyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone](/img/structure/B138465.png)